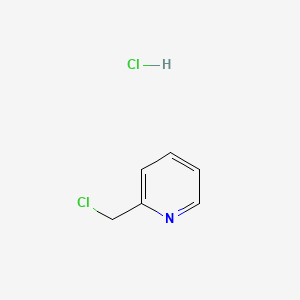
2-(Chlormethyl)pyridiniumchlorid
Übersicht
Beschreibung
2-(Chloromethyl)pyridine hydrochloride is an organohalide compound that consists of a pyridine core bearing a chloromethyl group. It is one of three isomeric chloromethylpyridines, along with 3- and 4-chloromethylpyridine . This compound is known for its role as an alkylating agent and serves as a precursor to pyridine-containing ligands .
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)pyridine hydrochloride has several applications in scientific research:
Wirkmechanismus
Target of Action
2-(Chloromethyl)pyridine hydrochloride, also known as 2-Picolyl chloride hydrochloride , is primarily used as a reagent in chemical reactions .
Mode of Action
As an alkylating agent , 2-(Chloromethyl)pyridine hydrochloride can donate a methyl group to other molecules in a reaction. This property is utilized in the synthesis of various compounds, including pyridine-containing ligands .
Biochemical Pathways
The specific biochemical pathways affected by 2-(Chloromethyl)pyridine hydrochloride depend on the context of its use. For instance, it has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent . In this case, the compound plays a role in the formation of the contrast agent, which can then interact with biochemical pathways involving zinc ions.
Pharmacokinetics
Like other chemicals, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The result of the action of 2-(Chloromethyl)pyridine hydrochloride is the formation of new compounds through chemical reactions. For example, it has been used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . The product of this reaction would have properties and actions distinct from the original 2-(Chloromethyl)pyridine hydrochloride.
Action Environment
The action of 2-(Chloromethyl)pyridine hydrochloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other chemicals, temperature, and pH . Additionally, it needs to be stored away from fire sources and oxidizing agents, and in a dry, ventilated place .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(Chloromethyl)pyridine hydrochloride plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules through alkylation, which involves the transfer of an alkyl group to a substrate. This compound is known to react with nucleophilic sites on biomolecules, such as the amino groups of proteins and the nitrogen atoms in nucleic acids. These interactions can lead to modifications in the structure and function of the biomolecules, affecting their activity and stability .
Cellular Effects
The effects of 2-(Chloromethyl)pyridine hydrochloride on cells and cellular processes are profound. It influences cell function by modifying key cellular components through alkylation. This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the alkylation of DNA by 2-(Chloromethyl)pyridine hydrochloride can lead to mutations and disruptions in gene expression, potentially causing cytotoxic effects .
Molecular Mechanism
At the molecular level, 2-(Chloromethyl)pyridine hydrochloride exerts its effects through alkylation. It binds to nucleophilic sites on biomolecules, forming covalent bonds that alter the structure and function of the target molecules. This can result in enzyme inhibition or activation, changes in gene expression, and disruptions in cellular processes. The alkylation of DNA by 2-(Chloromethyl)pyridine hydrochloride, for example, can lead to the formation of DNA adducts, which interfere with DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)pyridine hydrochloride can change over time. The compound is known to be hygroscopic and should be stored under inert gas to maintain its stability. Over time, it can degrade, leading to a decrease in its efficacy. Long-term exposure to 2-(Chloromethyl)pyridine hydrochloride in in vitro or in vivo studies has shown that it can cause sustained alterations in cellular function, including persistent changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)pyridine hydrochloride vary with different dosages in animal models. At low doses, the compound may cause minimal or no adverse effects, while at higher doses, it can be toxic. Studies have shown that high doses of 2-(Chloromethyl)pyridine hydrochloride can lead to severe cytotoxicity, organ damage, and even mortality in animal models. It is crucial to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
2-(Chloromethyl)pyridine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and detoxification. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biochemical properties and effects. Understanding the metabolic pathways of 2-(Chloromethyl)pyridine hydrochloride is essential for predicting its behavior and potential toxicity in biological systems .
Transport and Distribution
Within cells and tissues, 2-(Chloromethyl)pyridine hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effects. For example, its accumulation in the nucleus can enhance its interaction with DNA, leading to more pronounced genetic effects .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)pyridine hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in the nucleus, for instance, allows it to interact directly with DNA and other nuclear components, affecting gene expression and cellular processes. Understanding the subcellular localization of 2-(Chloromethyl)pyridine hydrochloride is essential for elucidating its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)pyridine hydrochloride involves several steps:
Oxidation of 2-methylpyridine: 2-methylpyridine reacts with hydrogen peroxide in the presence of acetic acid to form N-oxide 2-methylpyridine.
Formation of 2-pyridylcarbinol acetate: N-oxide 2-methylpyridine reacts with glacial acetic acid to produce 2-pyridylcarbinol acetate.
Hydrolysis to 2-pyridinemethanol: 2-pyridylcarbinol acetate is hydrolyzed to obtain 2-pyridinemethanol.
Chlorination: 2-pyridinemethanol reacts with thionyl chloride to yield 2-(Chloromethyl)pyridine hydrochloride.
Industrial Production Methods: In an industrial setting, 2-methylpyridine is mixed with carbon tetrachloride and anhydrous sodium carbonate. The mixture is heated to 58-60°C, and chlorine gas is introduced under light irradiation. The temperature is maintained at 60-65°C until the reaction is complete. The product is then distilled and reacted with hydrochloric acid to form 2-(Chloromethyl)pyridine hydrochloride .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Alkylation Reactions: It is used as a reagent in base-catalyzed alkylation reactions, such as the alkylation of p-tert-butylcalixarene and p-tert-butylcalixarene in dimethylformamide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Alkylation: The compound is used in the presence of a base, such as sodium hydride, in dimethylformamide.
Major Products:
Pyridine Derivatives: The substitution reactions yield various pyridine derivatives depending on the nucleophile used.
Alkylated Calixarenes: The alkylation reactions produce alkylated calixarenes, which are useful in host-guest chemistry.
Vergleich Mit ähnlichen Verbindungen
2-(Bromomethyl)pyridine hydrobromide: Similar in structure but contains a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)pyridine hydrochloride: An isomer with the chloromethyl group at the 3-position.
4-(Chloromethyl)pyridine hydrochloride: An isomer with the chloromethyl group at the 4-position.
Uniqueness: 2-(Chloromethyl)pyridine hydrochloride is unique due to its specific position of the chloromethyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable reagent in organic synthesis and functionalization reactions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Chloromethyl)pyridine hydrochloride involves the reaction of pyridine with chloromethyl methyl ether in the presence of hydrochloric acid.", "Starting Materials": [ "Pyridine", "Chloromethyl methyl ether", "Hydrochloric acid" ], "Reaction": [ "Add pyridine to a reaction flask", "Add chloromethyl methyl ether to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with water and dry it to obtain 2-(Chloromethyl)pyridine hydrochloride" ] } | |
CAS-Nummer |
6959-47-3 |
Molekularformel |
C6H7Cl2N |
Molekulargewicht |
164.03 g/mol |
IUPAC-Name |
2-(chloromethyl)pyridine;hydron;chloride |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H |
InChI-Schlüssel |
JPMRGPPMXHGKRO-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CCl.Cl |
Kanonische SMILES |
[H+].C1=CC=NC(=C1)CCl.[Cl-] |
melting_point |
257 to 261 °F (NTP, 1992) 166-173 °C |
| 6959-47-3 110656-58-1 |
|
Physikalische Beschreibung |
2-(chloromethyl)pyridine hydrochloride is an off-white chunky solid. (NTP, 1992) |
Piktogramme |
Corrosive; Irritant |
Verwandte CAS-Nummern |
4377-33-7 (Parent) |
Löslichkeit |
greater than or equal to 100 mg/mL at 72° F (NTP, 1992) |
Synonyme |
2-chloromethylpyridine 2-chloromethylpyridine hydrochloride 2-CMP |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
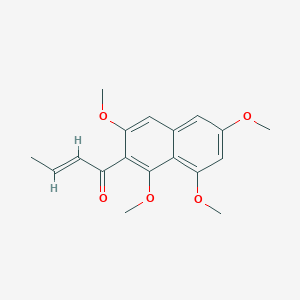

![1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol](/img/structure/B1212867.png)
![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)
![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)
![3,7-Dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione](/img/structure/B1212870.png)
![N-propan-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B1212872.png)
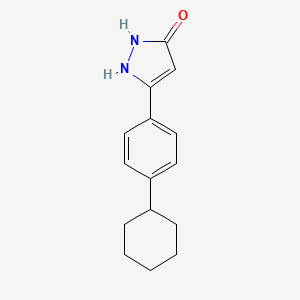
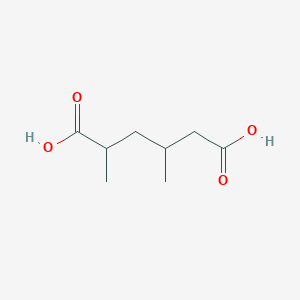
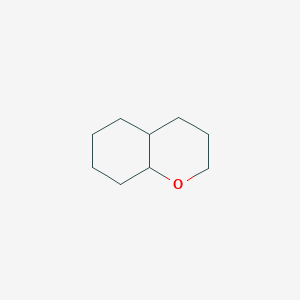

![(2S,3S,4S,5R)-6-[(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1212880.png)


